
S-(-)-Etomidate
概要
説明
S-エトミデートは、麻酔誘導に使用される催眠薬であるエトミデートのステレオ異性体です。 それは、γ-アミノ酪酸A型受容体上の正の異種受容体モジュレーターとして作用し、抑制性神経伝達物質であるγ-アミノ酪酸の効果を高めるイミダゾール系化合物です 。 S-エトミデートは、安定した心肺機能プロファイルと最小限の呼吸抑制で知られています .
準備方法
合成経路と反応条件
S-エトミデートの合成には、イミダゾール誘導体のエステル化が含まれます。このプロセスには通常、以下の手順が含まれます。
イミダゾール環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成されます。
エステル化: 次に、イミダゾール誘導体を、硫酸などの触媒の存在下で、エタノールなどのアルコールでエステル化します。
精製: 最終生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して、目的のステレオ異性体を得るために精製されます.
工業生産方法
S-エトミデートの工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、収率と純度が最適化されており、一貫性と効率を確保するために、連続フロー反応器と自動精製システムがしばしば採用されています .
化学反応の分析
反応の種類
S-エトミデートは、次のものを含むいくつかのタイプの化学反応を起こします。
加水分解: 水とエステラーゼの存在下で、S-エトミデートはカルボン酸形に加水分解されます.
酸化: 特定の条件下で、さまざまな酸化誘導体を形成するために酸化される可能性があります。
一般的な試薬と条件
加水分解: エステラーゼまたは酸性/塩基性条件。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。
形成される主要な生成物
加水分解: カルボン酸誘導体。
酸化: 酸化されたイミダゾール誘導体。
置換: 置換されたイミダゾール化合物.
科学研究の応用
S-エトミデートは、科学研究に幅広い応用範囲を持っています。
科学的研究の応用
Anesthetic Applications
Induction of Anesthesia
S-(-)-Etomidate is widely recognized for its rapid onset and short duration of action, making it an ideal choice for the induction of anesthesia, especially in emergency settings. It is particularly beneficial for patients with cardiovascular instability due to its minimal hemodynamic effects. Studies have shown that etomidate maintains cardiovascular stability while providing effective sedation, which is crucial in rapid sequence intubation scenarios .
Pharmacokinetics and Pharmacodynamics
Recent research has highlighted the pharmacokinetic properties of etomidate, demonstrating its rapid clearance from the body and the ability to achieve effective plasma concentrations quickly. The pharmacodynamic evaluation often utilizes the Bispectral Index (BIS) to monitor anesthetic depth, confirming that etomidate's effects are both predictable and controllable .
Clinical Case Studies
Adverse Effects: Hypokalemia
A notable concern with etomidate use is its association with adrenal suppression and hypokalemia. A report documented two cases where patients experienced severe hypokalemia after using electronic cigarettes containing etomidate. Both cases revealed significant adrenal hyperplasia and were managed successfully with potassium supplementation . This highlights the need for careful monitoring of electrolyte levels in patients receiving etomidate, particularly those with underlying conditions that may predispose them to adrenal insufficiency.
Seizure Incidents
There have also been reports of seizures following etomidate administration, although these instances are rare and often resolve without intervention. Such adverse events necessitate vigilance among healthcare providers during procedural sedation .
Research into Etomidate Derivatives
Development of Safer Analogues
Research efforts are ongoing to develop etomidate analogs that retain its desirable anesthetic properties while minimizing adverse effects such as adrenocortical suppression. For instance, compounds like carboetomidate have been synthesized by modifying the imidazole ring structure to reduce binding affinity to cytochrome P450 enzymes involved in cortisol synthesis. These modifications aim to create agents that are effective anesthetics without the prolonged adrenal suppression associated with traditional etomidate .
Novel Compounds
Recent studies have introduced new analogs such as methoxycarbonyl-etomidate (MOC-ET) and cyclopropyl-methoxycarbonyl metomidate (CPMM), which demonstrate improved pharmacokinetic profiles and reduced side effects compared to this compound. These compounds are designed to offer rapid recovery from anesthesia while minimizing the risk of adrenal insufficiency .
Comparative Summary of Etomidate Applications
作用機序
S-エトミデートは、γ-アミノ酪酸A型受容体の異なる部位に結合することでその効果を発揮し、塩化物イオンチャネルの開口時間を長くします。 これは、ニューロンの過分極につながり、ニューロンの発火を阻害し、鎮静、催眠、麻酔をもたらします 。 この化合物の作用は、中枢神経系、特に網様体賦活系を標的として仲介されます .
類似の化合物との比較
類似の化合物
エトミデート: S-エトミデートがステレオ異性体であるラセミ体混合物.
プロポフォール: 異なる作用機序を持つ別の静脈麻酔薬.
チオペンタール: 麻酔誘導に使用されるバルビツール酸系薬物.
ユニークさ
S-エトミデートは、プロポフォールやチオペンタールなどの他の麻酔薬と比較して、安定した心肺機能プロファイルと最小限の呼吸抑制が特徴です 。 エトミデートとは異なり、S-エトミデートは副腎皮質機能への影響が少なく、長期間の使用に適した選択肢となっています .
類似化合物との比較
Similar Compounds
Etomidate: The racemic mixture of which S-ETOMIDATE is a stereoisomer.
Propofol: Another intravenous anesthetic with a different mechanism of action.
Uniqueness
S-ETOMIDATE stands out due to its stable cardiorespiratory profile and minimal respiratory depression compared to other anesthetics like propofol and thiopental . Unlike etomidate, S-ETOMIDATE has a reduced impact on adrenocortical function, making it a safer option for prolonged use .
生物活性
S-(-)-Etomidate is a chiral compound belonging to the class of general anesthetics, primarily used for induction of anesthesia due to its favorable pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, clinical implications, and case studies that highlight its effects.
This compound primarily exerts its anesthetic effects through modulation of the GABA receptors, which are critical inhibitory neurotransmitter receptors in the central nervous system. The compound enhances GABA-mediated synaptic transmission by:
- Positive Modulation : this compound increases the efficacy of GABA at lower concentrations, thereby facilitating neuronal inhibition.
- Direct Activation : At higher concentrations, it can activate GABA receptors directly, mimicking GABA's action .
The stereochemistry of etomidate plays a significant role in its biological activity. The S(−) enantiomer has been shown to have distinct pharmacological properties compared to the R(+) enantiomer, with studies indicating that the R(+) form exhibits 10 to 20 times greater hypnotic potency .
Pharmacodynamics
The pharmacodynamics of this compound involve several key characteristics:
- Rapid Onset and Short Duration : this compound has a quick onset of action (approximately 30 seconds) and a short duration (5–10 minutes), making it ideal for procedures requiring rapid anesthesia induction.
- Minimal Cardiovascular Effects : It is noted for causing minimal hemodynamic changes, which is advantageous in patients with cardiovascular instability .
Table 1: Comparison of Pharmacodynamic Properties
Property | This compound | R(+)-Etomidate | Other Anesthetics |
---|---|---|---|
Onset of Action | ~30 seconds | ~30 seconds | Varies |
Duration of Action | 5–10 minutes | 5–10 minutes | Varies |
Cardiovascular Stability | Minimal | Minimal | Variable |
Respiratory Depression | Low | Low | Moderate to High |
Clinical Implications
This compound is widely used in various clinical settings, particularly in emergency medicine and critical care due to its safety profile. A study comparing etomidate with ketamine for intubation showed that etomidate resulted in higher survival rates at 28 days post-intubation (80.8% vs. 73.1%) . However, there was a notable increase in the need for vasopressors among patients receiving etomidate.
Case Studies
- Hypokalemia Induced by Etomidate : A report documented two cases where patients using electronic cigarettes containing etomidate developed severe hypokalemia and adrenal hyperplasia. The patients exhibited symptoms such as muscle weakness and hypertension, which were resolved following potassium supplementation and cessation of etomidate exposure .
- Sedation in Gastroscopy : A study evaluated a combination of etomidate and propofol for sedation during gastroscopy, revealing that higher proportions of etomidate contributed to more stable hemodynamics and lower incidence of hypotension compared to propofol alone .
Research Findings
Recent studies have further elucidated the effects and potential applications of this compound:
- Enhanced GABA Receptor Modulation : Research indicates that the presence of specific subunits (β2/β3) in GABA receptors increases sensitivity to this compound, suggesting tailored approaches to anesthesia based on receptor composition could optimize outcomes .
- Neuroprotective Effects : Some findings suggest that etomidate may offer neuroprotective benefits during surgical procedures by reducing excitotoxicity through enhanced GABAergic transmission .
特性
IUPAC Name |
ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUKDXXFDDZOKR-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56649-47-9 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1S)-1-phenylethyl]-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-etomidate interact with its target and what are the downstream effects?
A: Similar to its enantiomer, S-etomidate acts as a positive allosteric modulator of GABAA receptors in the brain. [, ] These receptors are ligand-gated chloride channels responsible for mediating inhibitory neurotransmission in the central nervous system. By binding to a distinct site on the receptor, S-etomidate enhances the effects of the inhibitory neurotransmitter GABA, leading to increased chloride influx into neurons. This hyperpolarization reduces neuronal excitability, ultimately resulting in sedative, hypnotic, and amnesic effects. []
Q2: What is the significance of the lower adrenocortical suppression observed with S-etomidate?
A: One crucial finding regarding S-etomidate is its significantly reduced potency in suppressing adrenocortical function compared to R-etomidate. [] This difference is particularly important because the clinical use of R-etomidate is limited by its potential to induce adrenal insufficiency. The decreased adrenocortical suppression associated with S-etomidate suggests that it might possess a safer pharmacological profile in terms of endocrine effects. [] This finding has sparked interest in exploring S-etomidate or its analogs as potential alternatives to R-etomidate with reduced endocrine side effects.
Q3: What insights do metabolism studies provide about S-etomidate?
A: In vitro studies using rat liver fractions have shown that S-etomidate undergoes metabolism primarily through ester hydrolysis, similar to R-etomidate. [] This process leads to the formation of an inactive metabolite. [] Interestingly, the rate of metabolism was observed to be slower for S-etomidate compared to R-etomidate, suggesting potential differences in their pharmacokinetic profiles. [] Further in vivo studies in rats confirmed that ester hydrolysis is the primary metabolic pathway for both enantiomers, resulting in a single amphoteric metabolite that is primarily excreted in urine. []
Q4: How is the chiral purity of S-etomidate determined?
A: A robust capillary electrophoresis method has been developed and validated to assess the enantiomeric purity of etomidate, including the determination of S-etomidate. [] This method employs a dual cyclodextrin system as a chiral selector, allowing for the separation and quantification of both enantiomers. [] This technique is crucial for ensuring the quality control of S-etomidate used in research and potential therapeutic development.
Q5: What are the implications of the research on S-etomidate for future drug development?
A: The findings from various studies on S-etomidate contribute significantly to our understanding of the structure-activity relationships of etomidate analogs. The distinct pharmacological profile of S-etomidate, particularly its reduced adrenocortical suppression, highlights the potential of modifying the chiral center of etomidate to develop novel therapeutics with improved safety profiles. [] This knowledge serves as a foundation for designing and synthesizing new etomidate derivatives with enhanced therapeutic indices and reduced adverse effects for various clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。